molecular formula C10H16Cl3NSi B11745822 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole

1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole

Cat. No.: B11745822
M. Wt: 284.7 g/mol
InChI Key: CULSYQPTMIPKBL-UHFFFAOYSA-N
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Description

1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole is an organosilicon compound with the molecular formula C10H16Cl3NSi. It is characterized by the presence of a pyrrole ring substituted with a hexyl chain that terminates in a trichlorosilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole typically involves the reaction of 1H-pyrrole with 6-bromohexyltrichlorosilane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole involves its ability to undergo various chemical transformations due to the reactive trichlorosilyl group. This group can form strong bonds with other molecules, facilitating the formation of complex structures. The pyrrole ring can interact with biological targets, potentially influencing biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Uniqueness: 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole is unique due to the presence of both a pyrrole ring and a trichlorosilyl group, which imparts distinct reactivity and versatility in chemical transformations.

Properties

Molecular Formula

C10H16Cl3NSi

Molecular Weight

284.7 g/mol

IUPAC Name

trichloro(6-pyrrol-1-ylhexyl)silane

InChI

InChI=1S/C10H16Cl3NSi/c11-15(12,13)10-6-2-1-3-7-14-8-4-5-9-14/h4-5,8-9H,1-3,6-7,10H2

InChI Key

CULSYQPTMIPKBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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